molecular formula C13H19NO2 B2381070 tert-Butyl N-(2-phenylethyl)carbamate CAS No. 38427-90-6; 81616-14-0

tert-Butyl N-(2-phenylethyl)carbamate

Cat. No.: B2381070
CAS No.: 38427-90-6; 81616-14-0
M. Wt: 221.3
InChI Key: VUOOOFYYTHRGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-(2-phenylethyl)carbamate is a chemical compound that belongs to the class of tert-butyl carbamates (Boc carbamates). The Boc group is one of the most commonly used protecting groups in organic synthesis, particularly for the protection of amines . Its primary value in research stems from its excellent stability under basic conditions and to nucleophiles, and its susceptibility to mild acid-catalyzed deprotection, which allows for the selective exposure of the primary amine functionality in multi-step synthetic sequences . Carbamate groups, in general, are known for their good chemical and proteolytic stability and their ability to resemble a peptide bond, making them valuable motifs in medicinal chemistry and drug discovery for improving the pharmacokinetic properties of parent molecules . Researchers utilize Boc-protected intermediates like this one in the development of potential therapeutic agents, including protease inhibitors and other pharmacologically active compounds . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-phenylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)14-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOOOFYYTHRGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

One of the primary applications of tert-butyl N-(2-phenylethyl)carbamate is as a protecting group for carboxylic acids. The bulky tert-butyl group shields the reactive carbonyl group, allowing for selective modifications at other functional groups within the molecule. This capability is crucial in multistep organic syntheses where protecting groups are necessary to prevent undesired reactions.

The compound has potential applications in pharmaceutical development due to its biological activity. Although specific molecular targets remain unidentified, it is hypothesized that it may interact with biological systems by forming covalent bonds, similar to other carbamates. This interaction could lead to alterations in the function of biological targets, making it a candidate for further pharmacological studies.

Recent studies have investigated the bioavailability and stability of this compound under various environmental conditions, such as temperature and pH. Initial findings suggest that these factors significantly influence its stability and activity, indicating a need for further research into its pharmacokinetic properties.

Enzymatic Kinetic Resolution

Research has demonstrated the use of this compound in enzymatic kinetic resolutions. For example, the compound has been utilized in lipase-catalyzed transesterification reactions, leading to chiral products with high enantiomeric excess. This application highlights its importance in synthesizing enantiopure compounds for pharmaceutical applications.

Table 2: Enzymatic Kinetic Resolution Results

Reaction TypeConditionsYield (%)Enantiomeric Excess (%)
Lipase-catalyzed transesterification40°C, 12 hours47%>99%
Kinetic resolution of racemic mixtureHexane solvent, CAL-B enzyme45%>99%

Environmental Stability Studies

Ongoing research is focused on understanding how environmental factors affect the stability and activity of this compound. Studies have shown that temperature fluctuations and pH variations can lead to significant changes in the compound's behavior, which is crucial for its application in real-world scenarios.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl N-(2-phenylethyl)carbamate with structurally or functionally related carbamates, focusing on molecular features, stability, and applications.

Structural Analogues with Hydroxyl or Aromatic Modifications

  • tert-Butyl (2-hydroxy-2-phenylethyl)carbamate (CAS: 102089-74-7): Features a hydroxyl group on the β-carbon of the phenylethyl chain, enhancing polarity and hydrogen-bonding capacity. Used in chiral synthesis (e.g., Boc-protected phenylglycinol derivatives) for asymmetric catalysis .
  • Applied in coordination chemistry and polymer stabilization .

Carbamates with Heterocyclic or Bicyclic Systems

  • tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate :
    • Incorporates a rigid bicyclo[2.2.2]octane scaffold, improving steric hindrance and thermal stability.
    • Valued in materials science for creating spatially constrained polymers .
  • tert-Butyl N-[(2S)-morpholin-2-ylmethyl]carbamate (C₁₀H₂₀N₂O₃):
    • Combines a morpholine ring with the Boc group, enhancing water solubility and bioavailability.
    • Explored in CNS drug discovery due to blood-brain barrier permeability .

Pharmacologically Active Carbamates

  • Ethyl N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]carbamate (fentanyl carbamate) :
    • A fentanyl analog with a carbamate linkage, altering metabolic stability and opioid receptor binding kinetics.
    • Highlights the role of carbamate groups in modulating drug half-life and toxicity .

PEGylated and Solubility-Enhanced Derivatives

  • tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3) :
    • Includes a triethylene glycol (PEG) chain, drastically improving aqueous solubility (logP reduced by ~2 units).
    • Widely used in bioconjugation and prodrug design .

Data Table: Key Properties of Selected Carbamates

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Reference
This compound C₁₃H₁₉NO₂ 221.30 (estimated) Boc, phenylethylamine Amine protection, drug intermediates -
tert-Butyl (2-hydroxy-2-phenylethyl)carbamate C₁₃H₁₉NO₃ 237.29 Boc, β-hydroxyl Chiral synthesis
Boc-NH-PEG3 C₁₁H₂₃NO₆ 265.30 Boc, PEG chain Bioconjugation
Fentanyl carbamate C₂₃H₂₈N₂O₂ 376.48 Piperidine, phenylcarbamate Opioid analog research

Research Findings and Stability Considerations

  • Stability : The Boc group in this compound is acid-labile, enabling deprotection under mild acidic conditions (e.g., TFA/DCM), whereas PEGylated derivatives (e.g., Boc-NH-PEG3) exhibit enhanced stability in physiological pH ranges .
  • Reactivity: Compounds with hydroxyl groups (e.g., tert-Butyl (2-hydroxyphenyl)carbamate) undergo faster oxidation compared to non-hydroxylated analogs, necessitating inert storage conditions .
  • Biological Activity : The 2-phenylethylamine moiety in the parent compound may confer mild dopaminergic activity, contrasting with the opioid activity of fentanyl carbamates .

Q & A

Q. Note on Contradictions :

  • Synthesis yields vary between solvent systems (DCM vs. THF) due to differing Boc-group stability . Validate protocols with control reactions.
  • Crystallographic disorder models may differ based on data resolution; cross-validate with DFT-optimized structures .

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